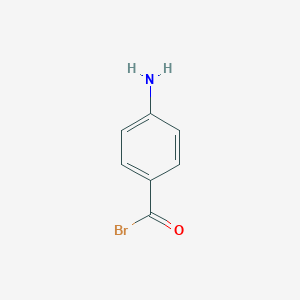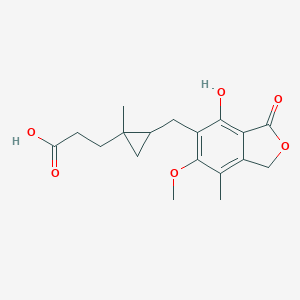
1-Cyclopropane Mycophenolic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropane Mycophenolic Acid is a derivative of mycophenolic acid, a potent immunosuppressive agent. This compound is notable for its role as an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides.
作用机制
Target of Action
1-Cyclopropane Mycophenolic Acid (1-CPMA) primarily targets the de novo purine biosynthesis pathway . This pathway is crucial for the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other cellular functions .
Mode of Action
1-CPMA acts as a potent immunosuppressant agent by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a critical role in the de novo purine biosynthesis pathway. By inhibiting IMPDH, 1-CPMA disrupts the production of guanine nucleotides, thereby suppressing the proliferation of lymphocytes and other immune cells .
Biochemical Pathways
The inhibition of IMPDH by 1-CPMA affects the de novo purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases .
Pharmacokinetics
The pharmacokinetics of 1-CPMA involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of 1-CPMA occurs in the liver, and it is primarily excreted in the urine . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs can significantly influence the pharmacokinetics of 1-CPMA .
Result of Action
The primary result of 1-CPMA’s action is the suppression of the immune response . By inhibiting the de novo purine biosynthesis pathway, 1-CPMA reduces the proliferation of immune cells, thereby preventing organ transplant rejection and treating autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-CPMA. For instance, heat stress can affect the efficacy of 1-CPMA . Additionally, the presence of other medications can interact with 1-CPMA, potentially altering its pharmacokinetics and overall effectiveness .
生化分析
Biochemical Properties
1-Cyclopropane Mycophenolic Acid, like MPA, is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an important rate-limiting enzyme involved in purine synthesis . This inhibition reduces the proliferation of T and B lymphocytes and diminishes the production of antibodies .
Cellular Effects
This compound impacts cellular function by inhibiting lymphocyte proliferation, which is crucial in immune responses . It also influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are profound, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the IMPDH enzyme, inhibiting its activity . This inhibition disrupts the de novo synthesis of guanosine nucleotides, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to cause a transient decrease in the levels of ATP, followed by the activation of AMPK aimed at restoring the intracellular ATP pool . This indicates that the compound can impact cellular function over time, affecting metabolic processes and energy production .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, research on MPA suggests that its effects can vary with different dosages . High doses could potentially lead to adverse effects, emphasizing the need for careful dosage management .
Metabolic Pathways
This compound is involved in the purine synthesis pathway, where it inhibits the IMPDH enzyme . This could affect metabolic flux or metabolite levels, disrupting the balance of nucleotides in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to that of MPA. MPA is known to bind 97–99% to serum albumin in patients with normal renal and liver function . It is metabolised in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with the IMPDH enzyme involved in purine synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropane Mycophenolic Acid typically involves the cyclopropanation of mycophenolic acid derivatives. One common method is the reaction of alkenes with carbenes or carbenoids, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require a controlled environment to ensure the stability of the highly reactive intermediates.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain the necessary conditions for cyclopropanation .
化学反应分析
Types of Reactions: 1-Cyclopropane Mycophenolic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
科学研究应用
1-Cyclopropane Mycophenolic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
相似化合物的比较
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.
Cyclopropane Derivatives: Other cyclopropane-containing compounds used in medicinal chemistry.
Uniqueness: 1-Cyclopropane Mycophenolic Acid is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZLDOXUBRWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

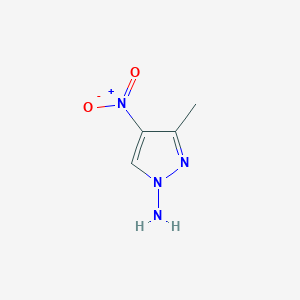
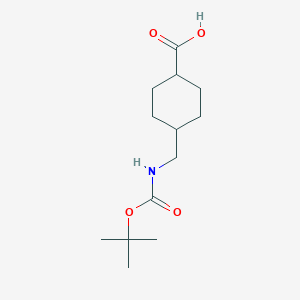

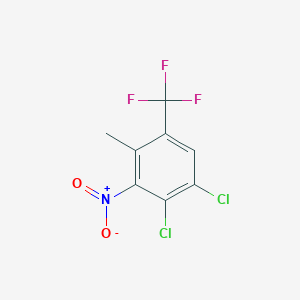
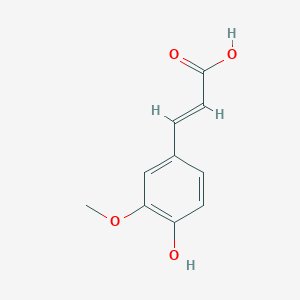

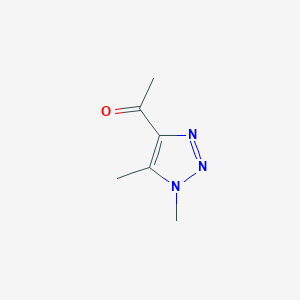

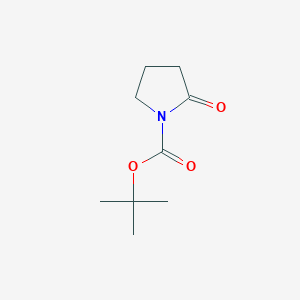
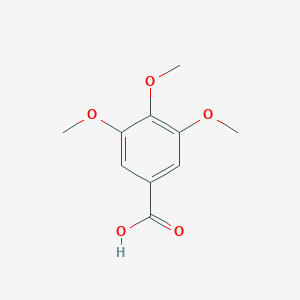
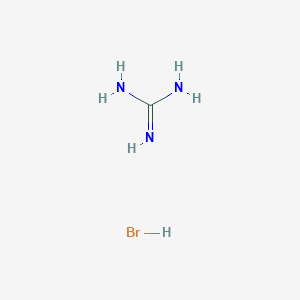
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
